propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex polycyclic molecule featuring a hexahydroquinoline core with multiple substituents. The hexahydroquinoline scaffold is partially saturated, providing conformational flexibility influenced by ring puckering dynamics . Key structural elements include:
- Aromatic substituents:
- A 4-(acetyloxy)-3-ethoxyphenyl group at position 4, offering both electron-withdrawing (acetyloxy) and electron-donating (ethoxy) effects.
- A 4-chlorophenyl group at position 7, contributing to hydrophobic interactions and steric bulk.
- Methyl group: A 2-methyl substituent on the quinoline core, which may influence steric hindrance and metabolic stability.
This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX , OLEX2 ) for precise determination of bond lengths, angles, and intermolecular interactions like hydrogen bonding .
Properties
IUPAC Name |
propan-2-yl 4-(4-acetyloxy-3-ethoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClNO6/c1-6-36-26-15-20(9-12-25(26)38-18(5)33)28-27(30(35)37-16(2)3)17(4)32-23-13-21(14-24(34)29(23)28)19-7-10-22(31)11-8-19/h7-12,15-16,21,28,32H,6,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAWVRBZXJCQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC(C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the hexahydroquinoline core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to enhance reaction rates and yields. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline derivatives with potential biological activity.
Reduction: Alcohol derivatives with modified pharmacokinetic properties.
Substitution: Various substituted phenyl derivatives with altered chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The acetyloxy and ethoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The hexahydroquinoline core is known to interact with various biological macromolecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Cyclohexyl : Significantly increases lipophilicity, which may limit aqueous solubility but improve binding to hydrophobic targets. 2-Ethoxyethyl : The ether-oxygen introduces hydrogen-bonding capacity, improving solubility in polar solvents.
Substituent Effects :
- Acetyloxy vs. Hydroxy/Methoxy : The acetyloxy group in the target compound is less polar than the hydroxy group in but more resistant to metabolic oxidation.
- Chlorophenyl Position : The 4-chlorophenyl group (Target, ) is sterically distinct from the 3-chlorophenyl in , altering binding pocket compatibility.
Physicochemical and Electronic Properties
- Target Compound : The acetyloxy group creates a region of negative ESP, enhancing interactions with cationic residues.
- Ethyl 4-(3-hydroxyphenyl)... : The hydroxyl group generates a strong negative ESP, favoring hydrogen bonding but increasing susceptibility to glucuronidation.
- 2-Ethoxyethyl Derivative : The ethoxy group delocalizes electron density, reducing ESP contrast compared to the target compound.
Biological Activity
Propan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structure and Properties
The compound belongs to the class of hexahydroquinoline derivatives, which are known for their varied biological activities. Its structure can be broken down as follows:
- Core Structure : Hexahydroquinoline
- Substituents :
- Acetyloxy group
- Ethoxy group
- Chlorophenyl group
This structural complexity contributes to its biological interactions and efficacy.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances its cytotoxic effects against these cell lines.
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Anti-apoptotic Proteins : It targets proteins such as Mcl-1, which is part of the Bcl-2 family known for regulating apoptosis .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on A431 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- HT29 Cell Line Analysis : Another investigation revealed that the compound not only reduced cell proliferation but also increased apoptosis markers in treated cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Toxicity Profile : Initial toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
